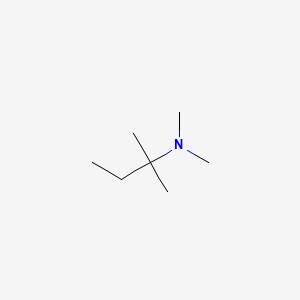
N,N,2-Trimethylbutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2-Trimethylbutan-2-amine is a tertiary amine characterized by the presence of three methyl groups and a butane backbone. This compound is known for its unique structural properties, which make it a subject of interest in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N,2-Trimethylbutan-2-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 2-chlorobutane with dimethylamine under basic conditions can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of transition metal catalysts, such as palladium or nickel, can facilitate the alkylation reactions, making the process more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,2-Trimethylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and acid chlorides are common reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary amines, and various substituted amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N,N,2-Trimethylbutan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: This compound is utilized in the production of polymers, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N,2-Trimethylbutan-2-amine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in reactions with electrophilic species. This compound can also form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylamine: A simpler tertiary amine with three methyl groups attached to a nitrogen atom.
Dimethylbutylamine: Similar in structure but with different alkyl substituents.
Isopropylamine: A primary amine with an isopropyl group attached to the nitrogen atom.
Uniqueness
N,N,2-Trimethylbutan-2-amine is unique due to its specific arrangement of methyl groups and butane backbone, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in specialized applications where other amines may not be suitable .
Propriétés
Numéro CAS |
57757-60-5 |
|---|---|
Formule moléculaire |
C7H17N |
Poids moléculaire |
115.22 g/mol |
Nom IUPAC |
N,N,2-trimethylbutan-2-amine |
InChI |
InChI=1S/C7H17N/c1-6-7(2,3)8(4)5/h6H2,1-5H3 |
Clé InChI |
CUHMMDPUXJFCNB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


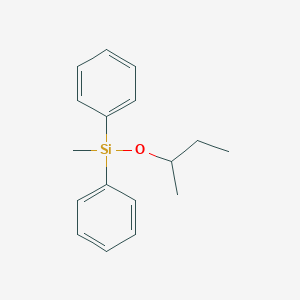
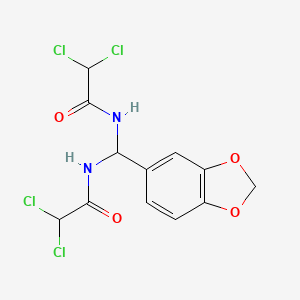

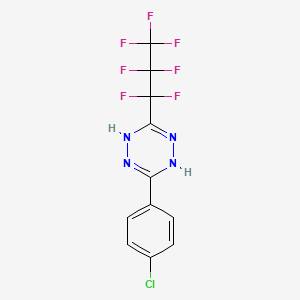
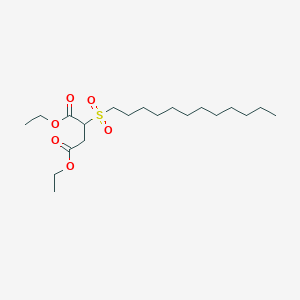
![3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B14608117.png)

![Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate](/img/structure/B14608121.png)
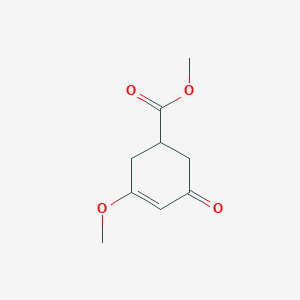

![2-Methyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14608140.png)

![1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608163.png)
![1,1'-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol)](/img/structure/B14608164.png)
